Glycyl-D-Alanine

Overview

Description

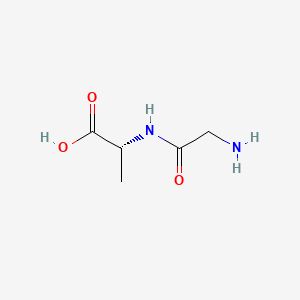

Glycyl-D-Alanine is a dipeptide composed of glycine and D-alanine It is a small organic molecule that plays a significant role in various biochemical processes The compound is characterized by its peptide bond, which links the amino group of glycine to the carboxyl group of D-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyl-D-Alanine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of D-alanine, which then reacts with the amino group of glycine to form the peptide bond. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization.

Industrial Production Methods: In an industrial setting, this compound can be produced using solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid (glycine) to a solid resin, followed by sequential addition of D-alanine. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Glycyl-D-Alanine can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under controlled conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

Hydrolysis: Glycine and D-alanine.

Oxidation: Oximes or nitriles.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Antimicrobial Properties

Glycyl-D-Alanine exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. The presence of D-amino acids, including Gly-D-Ala, has been shown to enhance the efficacy of certain antibiotics by disrupting bacterial cell wall synthesis. For example, studies have demonstrated that synthetic peptides containing Gly-D-Ala can inhibit the growth of Staphylococcus aureus by interfering with its cell wall integrity .

Role in Peptidoglycan Metabolism

This compound is involved in the metabolism of peptidoglycan, a critical component of bacterial cell walls. Research indicates that enzymes such as LytM can hydrolyze the D-Ala-Gly bond in peptidoglycan cross-links, facilitating cell wall remodeling and bacterial growth . This reaction is stereospecific and highlights the importance of Gly-D-Ala in bacterial physiology.

Potential in Drug Design

The structural characteristics of this compound make it a valuable candidate for drug design. Its ability to mimic natural substrates in enzymatic reactions has implications for developing inhibitors targeting specific bacterial enzymes involved in cell wall biosynthesis. For instance, modifications to Gly-D-Ala have been explored to enhance the activity of beta-lactamase inhibitors, which are crucial in combating antibiotic resistance .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties. It has been implicated in protecting neuronal cells from oxidative stress and apoptosis. Research on similar dipeptides indicates that they can mitigate cellular damage caused by harmful agents, potentially offering therapeutic benefits for neurodegenerative diseases .

Biochemical Research Applications

In biochemical research, this compound serves as a model compound for studying peptide bond formation and hydrolysis mechanisms. Its simple structure allows researchers to investigate fundamental principles of peptide chemistry and enzyme specificity . Additionally, it is used in various assays to understand peptide interactions at a molecular level.

Nutritional Applications

This compound is also considered for use as a nutritional supplement due to its amino acid composition. It may serve as a source of essential amino acids for livestock and aquaculture, contributing to improved growth rates and health outcomes .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of synthetic peptides containing Gly-D-Ala against various bacterial strains. Results indicated significant inhibition zones around treated areas compared to controls, establishing its potential as an antimicrobial agent.

Case Study 2: Enzyme Specificity

Research focused on the enzyme LytM's ability to hydrolyze Gly-D-Ala bonds revealed insights into its substrate specificity and kinetics. This study provided foundational knowledge for designing enzyme inhibitors targeting similar pathways in pathogenic bacteria.

Case Study 3: Neuroprotection

A laboratory experiment assessed the neuroprotective effects of this compound on PC12 cells exposed to oxidative stressors. The findings suggested that treatment with Gly-D-Ala significantly reduced cell death rates compared to untreated controls.

Mechanism of Action

The mechanism by which Glycyl-D-Alanine exerts its effects involves its interaction with specific enzymes and receptors. For instance, it can act as a substrate for peptidases, which cleave the peptide bond to release the constituent amino acids. The molecular targets include various proteolytic enzymes that recognize and hydrolyze peptide bonds. The pathways involved typically include the catalytic mechanisms of these enzymes, which often involve nucleophilic attack on the carbonyl carbon of the peptide bond.

Comparison with Similar Compounds

- Glycyl-L-Alanine

- L-Alanyl-Glycine

- Glycyl-Glycine

- L-Alanyl-L-Alanine

Biological Activity

Glycyl-D-Alanine (Gly-D-Ala) is a dipeptide composed of the amino acids glycine and D-alanine. This compound has garnered attention in various biological contexts due to its unique properties and potential applications in pharmacology, microbiology, and biochemistry. This article discusses the biological activity of Gly-D-Ala, highlighting its antimicrobial properties, role in peptide synthesis, and implications in human health.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 130.15 g/mol. The structure consists of a glycine residue linked to a D-alanine residue, which is significant because D-amino acids often exhibit different biological activities compared to their L-enantiomers.

Antimicrobial Activity

Antimicrobial Properties: Recent studies have shown that D-amino acids, including D-alanine, possess strong antimicrobial properties. Gly-D-Ala has been implicated in the inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism is thought to involve interference with cell wall synthesis by mimicking natural substrates for DD-peptidases, enzymes critical for bacterial cell wall integrity .

Research Findings:

- A study demonstrated that synthetic peptides containing Gly-D-Ala exhibited significant antibacterial activity against Staphylococcus aureus, a common pathogen responsible for various infections .

- Another investigation revealed that D-amino acids can disrupt biofilm formation in bacteria, further enhancing their potential as antimicrobial agents .

Role in Peptide Synthesis

This compound also plays a critical role in peptide synthesis. It serves as a substrate for various enzymes involved in peptide bond formation and modification. The presence of D-alanine in peptides can alter their stability and biological activity compared to similar peptides composed solely of L-amino acids.

Enzymatic Activity:

- Gly-D-Ala has been shown to be a substrate for certain glycyl radical enzymes (GREs), which are involved in anaerobic metabolism within gut microbiomes. These enzymes facilitate the dehydration of substrates like trans-4-hydroxy-L-proline, showcasing the biochemical versatility of Gly-D-Ala .

- The interaction of Gly-D-Ala with specific enzymes can lead to the production of bioactive compounds with therapeutic potential .

Case Studies

Several case studies have highlighted the biological significance of Gly-D-Ala:

- Microbiome Studies: Research on human gut microbiomes has identified GREs that utilize Gly-D-Ala as a substrate. These studies emphasize the importance of Gly-D-Ala in microbial metabolism and its potential effects on human health .

- Antibiotic Resistance: A notable study explored how Gly-D-Ala analogs could be used to combat antibiotic-resistant strains of bacteria by disrupting their cell wall synthesis mechanisms . This research opens avenues for developing new antimicrobial therapies.

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial Effects | Inhibits bacterial growth; effective against Staphylococcus aureus and other pathogens |

| Peptide Synthesis Role | Serves as a substrate for peptide bond formation; alters stability and activity of synthesized peptides |

| Microbiome Interaction | Involved in anaerobic metabolism; affects gut microbiome health |

| Potential Therapeutic Use | May serve as a basis for new antibiotics targeting resistant bacteria |

Properties

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZXBVLAVMBEQI-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691-81-6 | |

| Record name | Glycylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9010JEW3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.